molecular formula C14H12N2O4 B2508283 N-(3-methoxyphenyl)-4-nitrobenzamide CAS No. 91099-19-3

N-(3-methoxyphenyl)-4-nitrobenzamide

Cat. No.: B2508283
CAS No.: 91099-19-3
M. Wt: 272.26
InChI Key: HSGXEHBNABOKOE-UHFFFAOYSA-N
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Description

N-(3-methoxyphenyl)-4-nitrobenzamide: is an organic compound that belongs to the class of benzamides It is characterized by the presence of a methoxy group attached to the phenyl ring and a nitro group attached to the benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-methoxyphenyl)-4-nitrobenzamide typically involves the reaction of 3-methoxyaniline with 4-nitrobenzoyl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of larger reaction vessels and more efficient mixing and temperature control systems to ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions: N-(3-methoxyphenyl)-4-nitrobenzamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.

    Substitution: The methoxy group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in acidic medium.

    Substitution: Nucleophiles such as thiols or amines in the presence of a base.

    Hydrolysis: Strong acids like hydrochloric acid or strong bases like sodium hydroxide.

Major Products Formed:

    Reduction: N-(3-methoxyphenyl)-4-aminobenzamide.

    Substitution: Various substituted benzamides depending on the nucleophile used.

    Hydrolysis: 3-methoxyaniline and 4-nitrobenzoic acid.

Scientific Research Applications

Chemistry: N-(3-methoxyphenyl)-4-nitrobenzamide is used as an intermediate in the synthesis of more complex organic molecules

Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It is used in structure-activity relationship (SAR) studies to understand the effects of different substituents on biological activity.

Medicine: this compound and its derivatives are investigated for their potential pharmacological properties. They are screened for activities such as anti-inflammatory, antimicrobial, and anticancer effects.

Industry: In the industrial sector, this compound is used in the development of specialty chemicals and advanced materials. It is also explored for its potential use in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of N-(3-methoxyphenyl)-4-nitrobenzamide depends on its specific application. In medicinal chemistry, its biological activity is often related to its ability to interact with specific molecular targets, such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The methoxy group can influence the compound’s lipophilicity and, consequently, its ability to cross cell membranes and reach its target sites.

Comparison with Similar Compounds

    N-(3-methoxyphenyl)-4-aminobenzamide: This compound is similar but has an amino group instead of a nitro group, which can significantly alter its chemical and biological properties.

    N-(4-methoxyphenyl)-4-nitrobenzamide: This isomer has the methoxy group in a different position, which can affect its reactivity and interactions with biological targets.

    N-(3-methoxyphenyl)-3-nitrobenzamide:

Uniqueness: N-(3-methoxyphenyl)-4-nitrobenzamide is unique due to the specific positioning of the methoxy and nitro groups, which can influence its reactivity and interactions in chemical and biological systems. The combination of these functional groups provides a balance of electronic and steric effects that can be fine-tuned for specific applications.

Properties

IUPAC Name

N-(3-methoxyphenyl)-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O4/c1-20-13-4-2-3-11(9-13)15-14(17)10-5-7-12(8-6-10)16(18)19/h2-9H,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSGXEHBNABOKOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Using m-anisidine (2.50 g, 15.0 mmol) and 4-nitrobenzoic acid (2.03 g, 16.5 mmol), the procedure of Reference Example 16 was repeated to obtain 3.80 g (93.2%) of the title compound in the form of light yellow needle crystals.
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
2.03 g
Type
reactant
Reaction Step Two
Yield
93.2%

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